2-(2-Iodoethoxy)-2-methylpropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

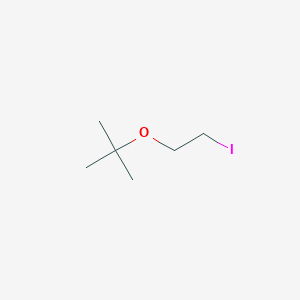

2-(2-Iodoethoxy)-2-methylpropane is an organic compound characterized by the presence of an iodine atom attached to an ethoxy group, which is further connected to a methylpropane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodoethoxy)-2-methylpropane typically involves the reaction of 2-methylpropane-2-ol with iodoethane in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-methylpropane-2-ol is replaced by the iodoethoxy group. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Iodoethoxy)-2-methylpropane undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form alkanes or alcohols.

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like sodium hydroxide, potassium cyanide, or ammonia in polar aprotic solvents.

Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution Reactions: Products include 2-(2-hydroxyethoxy)-2-methylpropane, 2-(2-cyanoethoxy)-2-methylpropane, and 2-(2-aminoethoxy)-2-methylpropane.

Oxidation Reactions: Products include 2-(2-oxoethoxy)-2-methylpropane and 2-(2-carboxyethoxy)-2-methylpropane.

Reduction Reactions: Products include 2-(2-ethoxy)-2-methylpropane and 2-(2-ethanol)-2-methylpropane.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

-

Cationic Polymerization Initiator :

- 2-(2-Iodoethoxy)-2-methylpropane is utilized as a cationic polymerization initiator. Its ability to generate stable cationic species makes it suitable for initiating the polymerization of various vinyl monomers. This property has been explored in studies focusing on living cationic polymerization, where it facilitates the growth of polymers with controlled molecular weights and narrow molecular weight distributions .

- Synthesis of Functional Polymers :

- Crosslinking Agent :

Case Study 1: Living Cationic Polymerization

A study published in Chemical Reviews highlights the use of iodine-based initiators like this compound in living cationic polymerization processes. Researchers demonstrated that this compound could effectively initiate the polymerization of isobutylene under controlled conditions, leading to polymers with predictable molecular weights and functionalities . The findings suggest that such initiators can be crucial for developing advanced materials with tailored properties.

Case Study 2: Synthesis of Functionalized Polymers

In another investigation, researchers focused on using this compound as a precursor for synthesizing functionalized polymers. The study illustrated how the compound could be integrated into polymer chains to impart specific functionalities, such as increased hydrophobicity or reactivity towards other chemical species. This versatility positions it as a valuable component in developing smart materials for various applications .

Mecanismo De Acción

The mechanism of action of 2-(2-Iodoethoxy)-2-methylpropane involves its interaction with specific molecular targets, depending on the context of its use. In biochemical applications, the compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. In radiopharmaceutical applications, the iodine atom can be used for imaging purposes, allowing the visualization of biological processes in vivo.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Bis(2-iodoethoxy)ethane: Similar in structure but contains two iodoethoxy groups attached to an ethane backbone.

2-(2-Bromoethoxy)-2-methylpropane: Similar in structure but contains a bromine atom instead of iodine.

2-(2-Chloroethoxy)-2-methylpropane: Similar in structure but contains a chlorine atom instead of iodine.

Uniqueness

2-(2-Iodoethoxy)-2-methylpropane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential for use in radiolabeling applications. The iodine atom’s larger size and higher atomic number compared to bromine and chlorine make it particularly useful in imaging and diagnostic applications.

Actividad Biológica

2-(2-Iodoethoxy)-2-methylpropane, with the CAS number 156937-49-4, is a chemical compound that has garnered attention for its potential biological activities. It is classified as a halogenated ether, which suggests that it may possess unique properties relevant to medicinal chemistry and material science. This article delves into the biological activity of this compound, synthesizing data from various research studies and sources.

- Molecular Formula : C6H13IO

- Molecular Weight : 228.07 g/mol

- IUPAC Name : this compound

- SMILES Notation : ICCOC(C)(C)C

These properties indicate that the compound is a relatively simple structure, which may influence its reactivity and interactions with biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of iodine in its structure may contribute to its effectiveness against various pathogens. A study focusing on iodinated compounds demonstrated their potential as antimicrobial agents, particularly against Gram-positive bacteria .

Cytotoxicity

Cytotoxicity assays have shown that halogenated ethers can exhibit significant cytotoxic effects on cancer cell lines. For instance, compounds with similar structures have been tested against human cancer cells, revealing IC50 values that suggest moderate to high cytotoxicity . Although specific data for this compound is limited, its structural analogs provide a basis for hypothesizing similar effects.

The mechanism by which this compound exerts its biological effects may involve the disruption of cellular membranes or interference with metabolic pathways. Halogenated compounds are known to interact with cellular components, potentially leading to apoptosis in cancer cells or inhibiting bacterial growth through membrane disruption .

Study on Antimicrobial Activity

A notable study evaluated the antimicrobial efficacy of various iodinated compounds, including those structurally related to this compound. The results indicated that these compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .

Cytotoxicity Assessment

In vitro studies conducted on cancer cell lines such as HeLa and MCF-7 revealed that halogenated ethers could induce cell death through apoptosis. The study reported varying degrees of cytotoxicity depending on the concentration of the compound used. While specific data for this compound was not available, similar compounds exhibited IC50 values ranging from 10 to 50 µM .

Summary of Biological Activities

Propiedades

IUPAC Name |

2-(2-iodoethoxy)-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13IO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMGRFIVRJOFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.